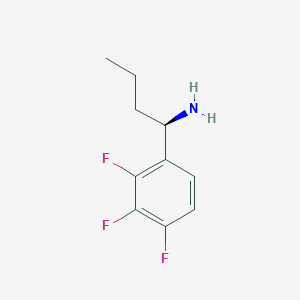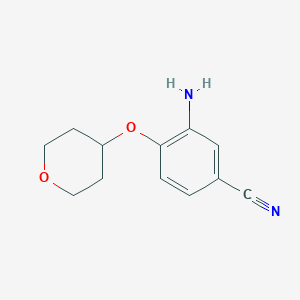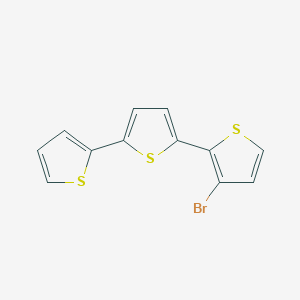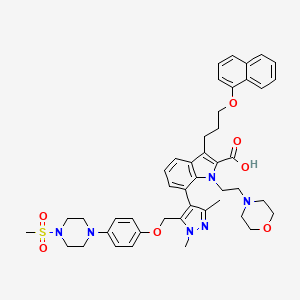
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a trifluorophenyl group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and butan-1-amine.
Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where the amine group is introduced to the trifluorophenyl ring under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction, and solvents like ethanol or tetrahydrofuran (THF) are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce more saturated amines.
科学研究应用
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or ionic interactions. Pathways involved could include signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)propan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)pentan-1-amine
Uniqueness
Compared to its analogs, (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine may exhibit unique properties such as higher stability, enhanced reactivity, or better pharmacokinetic profiles. The specific arrangement of the trifluorophenyl group and the butan-1-amine backbone can influence its chemical behavior and biological activity.
属性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8H,2-3,14H2,1H3/t8-/m1/s1 |
InChI 键 |
BYLHLLUDOCQWFB-MRVPVSSYSA-N |
手性 SMILES |
CCC[C@H](C1=C(C(=C(C=C1)F)F)F)N |
规范 SMILES |
CCCC(C1=C(C(=C(C=C1)F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)






![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)


